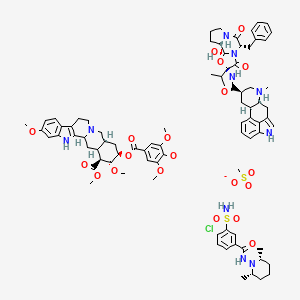
Brinerdine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brinerdine, also known as this compound, is a useful research compound. Its molecular formula is C83H104ClN10O20S2- and its molecular weight is 1661.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Brinerdine's formulation includes:
- Clopamide (5 mg) : A thiazide-like diuretic that helps reduce blood pressure by promoting the excretion of sodium and water.
- Dihydroergocristine (0.5 mg) : A vasodilator that enhances blood flow by relaxing blood vessels.
- Reserpine (0.1 mg) : An antihypertensive agent that depletes norepinephrine from sympathetic nerve endings, thereby reducing vascular resistance.
Case Study: Comparison with Methyldopa and Hydrochlorothiazide
A study conducted in Zimbabwe compared this compound (CDR) with methyldopa plus hydrochlorothiazide (MD + HCT) in hypertensive patients. The results indicated:
-
Systolic Blood Pressure Reduction :
- CDR: From 163.9 mmHg to 140.3 mmHg
- MD + HCT: From 163.9 mmHg to 138.5 mmHg
-
Diastolic Blood Pressure Reduction :
- CDR: From 105.9 mmHg to 87.8 mmHg
- MD + HCT: From 105.9 mmHg to 88.9 mmHg
The differences in blood pressure reduction between the two treatments were not statistically significant, but compliance was notably higher for CDR (98.2%) compared to MD + HCT (94.7%) .
Controlled Trial Findings
A double-blind study involving 40 mild to moderate hypertensive patients demonstrated that this compound effectively lowers blood pressure with fewer adverse effects compared to traditional treatments . The trial highlighted:
- Patient Preference : A majority of patients preferred continuing with this compound due to better tolerability and fewer side effects .
Comparative Analysis of Antihypertensive Agents
| Agent | Systolic BP Reduction | Diastolic BP Reduction | Compliance (%) | Adverse Effects |
|---|---|---|---|---|
| This compound | 23.6 mmHg | 18.1 mmHg | 98.2 | Less frequent sleepiness |
| Methyldopa + HCT | 25.4 mmHg | 17.0 mmHg | 94.7 | More frequent sleepiness |
Broader Applications
This compound's applications extend beyond hypertension management:
- Cardiovascular Health : By lowering blood pressure, this compound can reduce the risk of cardiovascular events such as strokes and heart attacks.
- Patient Compliance : Its favorable side effect profile enhances patient adherence to treatment regimens, which is crucial for long-term management of hypertension.
Propriétés
Numéro CAS |
55128-93-3 |
|---|---|
Formule moléculaire |
C83H104ClN10O20S2- |
Poids moléculaire |
1661.4 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;4-chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide;methanesulfonate;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C33H40N2O9.C14H20ClN3O3S.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);1H3,(H,2,3,4)/p-1/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;9-,10+;/m11../s1 |
Clé InChI |
WJNSNWBQNIJBPS-QHUIZQASSA-M |
SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |
SMILES isomérique |
C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |
SMILES canonique |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |
Synonymes |
Brinerdine Briserin clopamide - dihydroergotoxine - reserpine clopamide, dihydroergotoxine, reserpine drug combination Kristepin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















